Allyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
CAS No.: 609796-60-3
Cat. No.: VC16152786
Molecular Formula: C29H27FN2O6S
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609796-60-3 |
|---|---|
| Molecular Formula | C29H27FN2O6S |
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C29H27FN2O6S/c1-4-6-16-37-21-13-9-19(10-14-21)24(33)22-23(18-7-11-20(30)12-8-18)32(27(35)25(22)34)29-31-17(3)26(39-29)28(36)38-15-5-2/h5,7-14,23,33H,2,4,6,15-16H2,1,3H3/b24-22+ |
| Standard InChI Key | MSFPRXPHVMJECI-ZNTNEXAZSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O |
Introduction
Chemical Identity and Structural Elucidation
The molecular formula of the compound is C29H27FN2O6S, with a molar mass of 550.60 g/mol . Its SMILES notation (CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O) reveals a Z-configuration stereocenter at the pyrrolidinone ring’s C3 position, where a 4-butoxybenzoyl group forms a conjugated enol ether system with the adjacent hydroxyl group . The 4-fluorophenyl moiety at position 2 and the 4-methylthiazole-5-carboxylate group at position 1 further contribute to the molecule’s steric and electronic complexity.
Key structural features include:
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A pyrrolidin-2,5-dione core substituted at N1 with a thiazole ring.
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A 4-fluorophenyl group at C2, introducing electron-withdrawing character.
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A Z-configured enol ether at C3, derived from 4-butoxybenzoic acid.
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An allyl ester at the thiazole’s 5-position, offering potential for hydrolytic activation .
Physicochemical Properties and Computational Predictions
Predicted physicochemical properties, derived from quantum mechanical calculations, highlight the compound’s polarity and ionization behavior:
| Property | Value | Adduct | Source |
|---|---|---|---|
| Collision Cross Section | 236.4 Ų | [M+H]+ | |
| 245.7 Ų | [M+Na]+ | ||
| 237.8 Ų | [M-H]- | ||
| m/z | 551.16468 | [M+H]+ | |
| LogP | 3.8 (estimated) | – |
The compound’s moderate lipophilicity (LogP ~3.8) suggests adequate membrane permeability, while the allyl ester may serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid . The collision cross-section data, obtained via ion mobility spectrometry simulations, indicates a compact conformation in the gas phase, potentially favoring interactions with hydrophobic binding pockets .
Synthetic Considerations
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Pyrrolidinone Formation: Condensation of 4-fluorophenylglycine with 4-butoxybenzoyl chloride to form the substituted pyrrolidinone core.
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Thiazole Ring Construction: Cyclization of a thiourea intermediate with methyl bromopyruvate, followed by allyl esterification.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the Z-configuration at C3 .
Challenges include preventing epimerization at the stereocenter during esterification and ensuring regioselectivity in thiazole formation.
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